molecular formula C14H19N3O2 B11735493 4-({[4-methyl-1-(propan-2-yl)-1H-pyrazol-3-yl]amino}methyl)benzene-1,3-diol

4-({[4-methyl-1-(propan-2-yl)-1H-pyrazol-3-yl]amino}methyl)benzene-1,3-diol

Cat. No.: B11735493
M. Wt: 261.32 g/mol
InChI Key: JCOWTSHFHLOYNV-UHFFFAOYSA-N
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Description

4-({[4-methyl-1-(propan-2-yl)-1H-pyrazol-3-yl]amino}methyl)benzene-1,3-diol is an organic compound that features a benzene ring substituted with a pyrazole moiety and two hydroxyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-({[4-methyl-1-(propan-2-yl)-1H-pyrazol-3-yl]amino}methyl)benzene-1,3-diol typically involves multiple steps:

    Formation of the pyrazole ring: This can be achieved by reacting 4-methyl-1-(propan-2-yl)hydrazine with an appropriate diketone under acidic conditions.

    Attachment of the pyrazole to the benzene ring: This step involves the reaction of the pyrazole derivative with a benzyl halide in the presence of a base.

    Introduction of hydroxyl groups: The final step involves the hydroxylation of the benzene ring, which can be achieved using reagents such as hydrogen peroxide in the presence of a catalyst.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of continuous flow reactors, would be necessary to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl groups on the benzene ring can undergo oxidation to form quinones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration or sulfonation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a palladium catalyst can be used.

    Substitution: Electrophilic substitution reactions typically require strong acids like sulfuric acid or nitric acid.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and other reduced derivatives.

    Substitution: Nitro, sulfonyl, or other substituted derivatives.

Scientific Research Applications

4-({[4-methyl-1-(propan-2-yl)-1H-pyrazol-3-yl]amino}methyl)benzene-1,3-diol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.

    Industry: Used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 4-({[4-methyl-1-(propan-2-yl)-1H-pyrazol-3-yl]amino}methyl)benzene-1,3-diol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-({[4-methyl-1-(propan-2-yl)-1H-pyrazol-3-yl]amino}methyl)benzene-1,4-diol
  • 4-({[4-methyl-1-(propan-2-yl)-1H-pyrazol-3-yl]amino}methyl)benzene-1,2-diol

Uniqueness

The unique positioning of the hydroxyl groups on the benzene ring in 4-({[4-methyl-1-(propan-2-yl)-1H-pyrazol-3-yl]amino}methyl)benzene-1,3-diol imparts distinct chemical and biological properties compared to its isomers. This structural difference can influence the compound’s reactivity, binding affinity, and overall effectiveness in various applications.

Properties

Molecular Formula

C14H19N3O2

Molecular Weight

261.32 g/mol

IUPAC Name

4-[[(4-methyl-1-propan-2-ylpyrazol-3-yl)amino]methyl]benzene-1,3-diol

InChI

InChI=1S/C14H19N3O2/c1-9(2)17-8-10(3)14(16-17)15-7-11-4-5-12(18)6-13(11)19/h4-6,8-9,18-19H,7H2,1-3H3,(H,15,16)

InChI Key

JCOWTSHFHLOYNV-UHFFFAOYSA-N

Canonical SMILES

CC1=CN(N=C1NCC2=C(C=C(C=C2)O)O)C(C)C

Origin of Product

United States

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